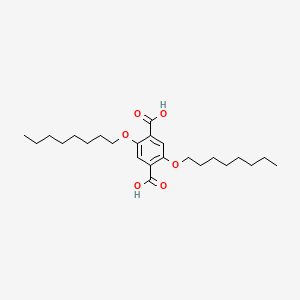
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of two octyloxy groups attached to the benzene ring at the 2 and 5 positions, and two carboxylic acid groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid typically involves the esterification of terephthalic acid with octanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification. The ester is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of advanced materials, such as polymers and liquid crystals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
2,5-Bis(octyloxy)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid: A simpler benzenedicarboxylic acid with two carboxylic acid groups at the 1 and 2 positions.
Isophthalic acid: Another benzenedicarboxylic acid with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid: The parent compound of this compound, with carboxylic acid groups at the 1 and 4 positions.
The uniqueness of this compound lies in the presence of the octyloxy groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
107502-78-3 |
|---|---|
Formule moléculaire |
C24H38O6 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,5-dioctoxyterephthalic acid |
InChI |
InChI=1S/C24H38O6/c1-3-5-7-9-11-13-15-29-21-17-20(24(27)28)22(18-19(21)23(25)26)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
RDCTWKJFUAAPOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C(=O)O)OCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



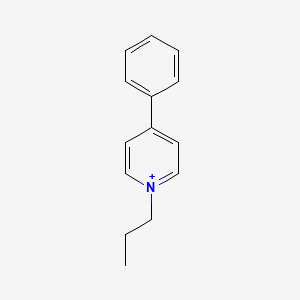
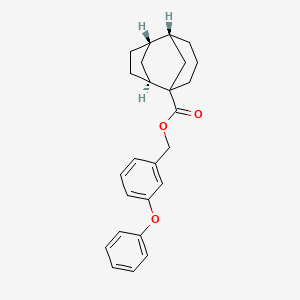
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)
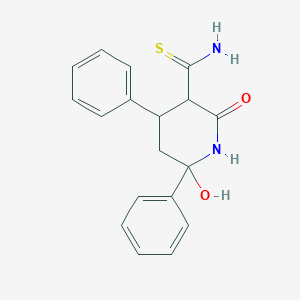
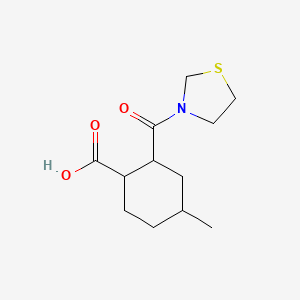

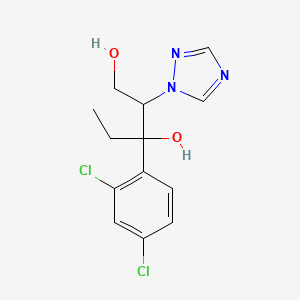
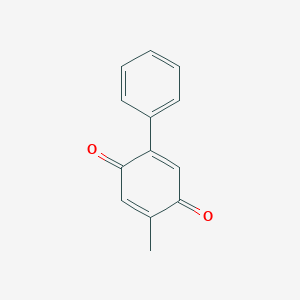
![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

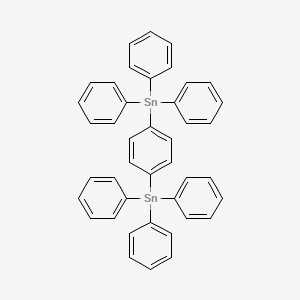

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
